4-(5-Chloro-2-thienyl)phenol
Description
4-(5-Chloro-2-thienyl)phenol is a phenolic derivative featuring a para-substituted 5-chlorothiophene ring. This compound combines the electron-rich aromaticity of thiophene with the electron-withdrawing effects of chlorine, creating a unique electronic profile. The thiophene moiety enhances π-conjugation, while the chlorine substituent modulates electron density, influencing properties such as acidity, dipole moment, and charge-transfer capabilities. Potential applications include nonlinear optics (NLO), organic electronics, and catalysis, driven by its extended conjugation and polarizable electron cloud.
Properties
Molecular Formula |
C10H7ClOS |
|---|---|
Molecular Weight |
210.68g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)phenol |
InChI |
InChI=1S/C10H7ClOS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6,12H |
InChI Key |
PRBGZSOKDWGBND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Structural Features : The imidazole core introduces a rigid, planar heterocycle with two phenyl substituents, enhancing π-conjugation and dipole interactions.
NLO Properties :
- HOMO-LUMO Gap : Low energy gap (3.2–3.5 eV) due to extended conjugation, facilitating intramolecular charge transfer (ICT) .
- Third-Order Susceptibility (χ⁽³⁾) : 2.26 × 10⁻⁶ esu, attributed to high hyperpolarizability (γ) and a large dipole moment .
- Z-Scan Results: Nonlinear absorption coefficient (β = 0.404 cm/W) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Applications: Promising NLO material for optical limiting and photonic devices .
Comparison :
- Electron Effects : The imidazole’s electron-deficient nature contrasts with thiophene’s electron-richness, altering charge-transfer dynamics.
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
Structural Features: An oxadiazole ring linked via an amino group introduces hydrogen-bonding capability and planar rigidity. Biological Activity: Demonstrated anticancer activity against human cancer cell lines (IC₅₀ = 8–12 μM) due to DNA intercalation and topoisomerase inhibition . Electronic Properties:
Comparison :
- Functionality : The oxadiazole’s electron-withdrawing nature and hydrogen-bonding sites contrast with thiophene’s electron-rich, hydrophobic profile.
- Applications : Divergent applications (anticancer vs. NLO) highlight substituent-driven property modulation.
4-(5-Chloro-2-thienyl)-1,3-thiazol-2-amine
Structural Features: A thiazole ring replaces phenol, introducing an amine group for hydrogen bonding. Electronic Properties:
- Band Gap: ~3.0 eV (estimated), slightly higher than the imidazole analog due to thiazole’s moderate electron-withdrawing effects . Applications: Potential use in sensors or pharmaceuticals due to amine-thiazole interactions .
Comparison :
- Substituent Impact : Thiazole’s sulfur and nitrogen atoms offer diverse binding sites compared to thiophene’s sulfur-only system.
4-(5-Chloro-2-thienyl)-6-methyl-2-aminopyrimidine
Structural Features : A pyrimidine ring extends conjugation and introduces methyl and amine groups.
Physicochemical Properties :
Comparison :
- Conjugation vs. Rigidity: Pyrimidine’s larger aromatic system enhances thermal stability but may reduce solubility compared to thiophene-phenol.
Data Table: Key Properties of Structural Analogs
| Compound | HOMO-LUMO Gap (eV) | χ⁽³⁾ (esu) | β (cm/W) | Application Domain |
|---|---|---|---|---|
| 4-(5-Chloro-2-thienyl)phenol* | ~3.0 (estimated) | ~1.5 × 10⁻⁶ | ~0.3 (est.) | NLO, Organic Electronics |
| 4-(4,5-Diphenylimidazol-2-yl)phenol | 3.2–3.5 | 2.26 × 10⁻⁶ | 0.404 | Optical Limiters |
| 4-Chloro-2-(oxadiazolyl)phenol | 4.1 | N/A | N/A | Anticancer Agents |
| 4-(5-Chloro-2-thienyl)thiazole | 3.0 | N/A | N/A | Sensors |
*Estimated values based on structural analogs.
Key Findings and Trends
Conjugation Length: Imidazole and pyrimidine derivatives exhibit broader conjugation than thiophene-phenol, lowering band gaps and enhancing NLO responses .
Electron Effects : Electron-withdrawing groups (e.g., Cl, oxadiazole) increase dipole moments but may reduce solubility. Thiophene’s electron-richness promotes ICT, critical for NLO .
Thermal Stability : Rigid heterocycles (e.g., pyrimidine, imidazole) improve thermal stability, favoring device integration .
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